1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1421498-80-7
VCID: VC11886239
InChI: InChI=1S/C16H24N2O2S2/c19-16(11-15-3-1-10-22-15)18-4-2-9-21-13-14(18)12-17-5-7-20-8-6-17/h1,3,10,14H,2,4-9,11-13H2
SMILES: C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3
Molecular Formula: C16H24N2O2S2
Molecular Weight: 340.5 g/mol

1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one

CAS No.: 1421498-80-7

Cat. No.: VC11886239

Molecular Formula: C16H24N2O2S2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one - 1421498-80-7

Specification

CAS No. 1421498-80-7
Molecular Formula C16H24N2O2S2
Molecular Weight 340.5 g/mol
IUPAC Name 1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C16H24N2O2S2/c19-16(11-15-3-1-10-22-15)18-4-2-9-21-13-14(18)12-17-5-7-20-8-6-17/h1,3,10,14H,2,4-9,11-13H2
Standard InChI Key HTFLTRWCXDVTJL-UHFFFAOYSA-N
SMILES C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3
Canonical SMILES C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • 1,4-Thiazepane Ring: A seven-membered ring containing nitrogen and sulfur atoms, contributing to conformational flexibility and potential hydrogen-bonding interactions.

  • Morpholine Moiety: A six-membered oxygen- and nitrogen-containing ring, known for enhancing solubility and bioavailability in drug design .

  • Thiophene Group: A five-membered aromatic sulfur heterocycle, often associated with electronic delocalization and metabolic stability .

The IUPAC name, 1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone, reflects the connectivity of these groups . The stereochemistry and spatial arrangement of substituents are critical for its biological interactions, as evidenced by crystallographic studies of related morpholine-thiophene hybrids .

Spectroscopic and Computational Data

  • InChI Key: HTFLTRWCXDVTJL-UHFFFAOYSA-N .

  • SMILES: C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3 .

  • X-ray Crystallography: While direct data for this compound are unavailable, analogous structures show that the morpholine ring typically adopts a chair conformation, and the thiophene group forms dihedral angles of ~63° with the morpholine plane .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined below:

  • Thiazepane Ring Formation: Cyclization of appropriate precursors (e.g., cysteamine derivatives) to construct the 1,4-thiazepane core.

  • Morpholine Introduction: Alkylation or reductive amination to attach the morpholinomethyl group at the 3-position of the thiazepane .

  • Thiophene Incorporation: Friedel-Crafts acylation or nucleophilic substitution to introduce the 2-thienylethanone moiety .

A representative protocol involves:

  • Reacting 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to form intermediates .

  • Coupling with morpholine-containing building blocks via nucleophilic substitution or amide bond formation .

Purification and Characterization

  • Purity: Typically ≥95%, achieved via column chromatography or recrystallization.

  • Analytical Methods:

    • HPLC: Retention time and peak homogeneity analysis.

    • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra confirm structural integrity .

    • Mass Spectrometry: Molecular ion peak at m/z 340.5 [M+H]+^+ .

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular Weight340.5 g/mol
LogP (Partition Coefficient)~2.1 (predicted)
SolubilitySoluble in DMSO, ethanol
Melting PointNot reported

Stability and Reactivity

  • pH Stability: Stable under physiological conditions (pH 7.4).

  • Light Sensitivity: Susceptible to photodegradation due to the thiophene group .

Biological Activity and Mechanism of Action

Enzyme Inhibition

  • Urease Inhibition: Morpholine-thiophene hybrids exhibit IC50_{50} values in the micromolar range, potentially via coordination to the enzyme’s active-site nickel ions .

  • Kinase Modulation: Thiophene derivatives demonstrate activity against protein kinases involved in cancer cell signaling .

Antiproliferative Effects

  • Cancer Cell Lines: Preliminary studies on analogs show inhibition of proliferation in HepG2 and MCF-7 cells (IC50_{50} ~10–50 μM) .

  • Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio imbalance observed in vitro.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
VU0546865-1Pyrazine instead of thiopheneAnticancer (IC50_{50} 8 μM)
AKOS024553581Thiomorpholine coreUrease inhibition (IC50_{50} 12 μM)

Structure-Activity Relationships (SAR)

  • Morpholine Substitution: Enhances solubility and target affinity .

  • Thiophene Position: 2-Substitution optimizes electronic effects and binding to hydrophobic pockets .

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